Chemical properties of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine
Chemical properties of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine
Technical Whitepaper: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine as a Versatile Chiral Synthon
Executive Summary (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a high-value chiral building block extensively utilized in the synthesis of small-molecule inhibitors targeting kinases (e.g., CHK1, CDK4/6) and GPCRs. Its structural uniqueness lies in the alpha-chiral amine positioned adjacent to a 5-methyl-substituted pyridine ring. This motif offers dual functionality: the pyridine nitrogen serves as a hydrogen bond acceptor or metal chelator, while the chiral primary amine provides a vector for stereoselective amide coupling or reductive amination. This guide delineates its physicochemical profile, asymmetric synthesis routes, and critical handling protocols to maintain enantiomeric excess (% ee) during drug development.
Physicochemical Profile & Specifications
The chemical behavior of this molecule is governed by the electronic interplay between the electron-deficient pyridine ring and the nucleophilic aliphatic amine.
Table 1: Core Chemical Specifications
| Property | Specification / Value | Technical Note |
| IUPAC Name | (1R)-1-(5-methylpyridin-2-yl)ethan-1-amine | Stereocenter at C1 (benzylic-like position). |
| CAS Number | 885277-04-3 (racemic); 1417656-45-1 (S-HCl) | (R)-isomer is the specific enantiomer of interest for select pharmacophores. |
| Molecular Formula | C₈H₁₂N₂ | MW: 136.19 g/mol |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air (carbamate formation). |
| Basicity (pKa) | N(Py) ≈ 5.8; N(Amine) ≈ 8.8 | 5-Me group donates electron density, slightly raising Py-N pKa vs. unsubstituted pyridine. |
| Solubility | High: MeOH, DCM, DMSO, Water | Lipophilicity (LogP ≈ 0.8) allows extraction into organic solvents at pH > 10. |
| Chiral Stability | Sensitive to racemization at T > 80°C | Benzylic-like proton is acidic; avoid strong bases (e.g., NaH) with heat. |
Synthetic Architecture: Asymmetric Routes
To access the (R)-enantiomer with high optical purity (>98% ee), two primary methodologies are employed: Biocatalytic Transamination (Green Route) and Chemical Auxiliary Synthesis (Ellman’s Sulfinamide).
Biocatalytic Transamination (Preferred for Scale-up)
This route utilizes an (R)-selective
Ellman’s Auxiliary Approach (Preferred for R&D)
Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral ketimine, which undergoes diastereoselective reduction.
Figure 1: Comparative Synthetic Workflows
Caption: Route A offers single-step efficiency with high stereocontrol. Route B is robust for laboratory-scale analog generation.
Chemical Reactivity & Functionalization[1]
The molecule possesses two nucleophilic nitrogen centers. Selective functionalization of the aliphatic amine without affecting the pyridine ring is the standard requirement in medicinal chemistry.
Nucleophilic Hierarchy
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Primary Amine (Aliphatic): Most nucleophilic (pKa ~8.8). Reacts rapidly with acyl chlorides, isocyanates, and activated esters.
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Pyridine Nitrogen (Aromatic): Less nucleophilic (pKa ~5.8). Can act as a Lewis base catalyst or form N-oxides if treated with strong oxidants (e.g., mCPBA).
Critical Reaction Protocols
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Amide Coupling: Use mild coupling agents (HATU/DIPEA) in DMF/DCM. Avoid high temperatures to prevent racemization via enolization of the activated amide intermediate.
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Reductive Amination: When reacting with aldehydes, use NaBH(OAc)₃ in DCE. The pyridine nitrogen may catalyze the imine formation, accelerating the reaction.
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Metal Catalysis (Pd/Cu): The pyridine ring can act as a directing group or a catalyst poison. If performing Buchwald-Hartwig couplings on the amine, the pyridine N may chelate the Pd-catalyst. Mitigation: Use bidentate ligands (e.g., BINAP, Xantphos) that outcompete the pyridine for the metal center.
Figure 2: Reactivity & Protection Strategy
Caption: The aliphatic amine is the primary reactive site. N-oxidation is a secondary pathway usually avoided unless intended.
Chiral Integrity & Storage
Maintaining the (R)-configuration is critical, as the (S)-enantiomer often exhibits significantly reduced biological potency (eutomer vs. distomer).
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Racemization Risk: The C-H bond at the chiral center is benzylic to the pyridine ring. While the methyl group at position 5 exerts an electronic effect, the pyridine ring itself stabilizes the carbanion intermediate if a strong base removes the proton.
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Protocol: Avoid using bases like NaH, LDA, or t-BuOK. Use non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (K₂CO₃).
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Storage: Store as the HCl or tartrate salt to prevent air oxidation and carbamate formation.
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Temp: 2–8°C.
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Atmosphere: Argon or Nitrogen blanket.
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Applications in Drug Discovery[1][2][3][4][5]
This scaffold is a pharmacophore "privileged structure" in oncology.
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Kinase Inhibition (CHK1, CDK): The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The chiral methyl group directs the rest of the molecule into the hydrophobic back-pocket, enforcing selectivity.
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Case Study (CHK1 Inhibitors): In the development of Checkpoint Kinase 1 (CHK1) inhibitors, the (R)-isomer of pyridine-ethanamine derivatives showed >100-fold selectivity over the (S)-isomer due to steric clashes of the methyl group in the (S)-configuration within the enzyme active site.
References
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PubChem. 1-(pyridin-2-yl)ethan-1-amine Compound Summary. National Library of Medicine. Link
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Li, G., et al. (2019). Discovery of novel CHK1 inhibitors for hematologic malignancies.[1] European Journal of Medicinal Chemistry. Link
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Tranmer, G.K., et al. (2015).[2] Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules.[3][4][5][2][6][7] Link
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Chem-Impex. 1-(5-Methylpyridin-2-yl)ethylamine Product Data.Link
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Alfa Chemistry. pKa Values of Amines and Cyclic Nitrogen Compounds.Link
Sources
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- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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